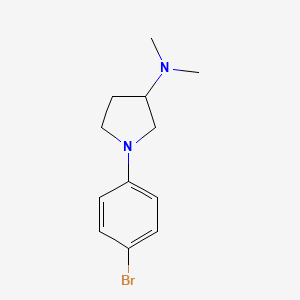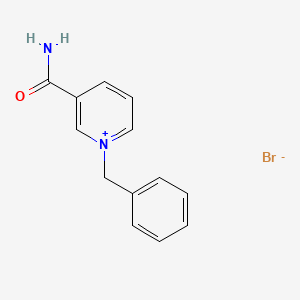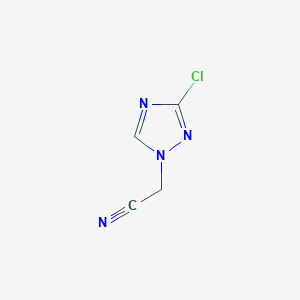
3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride)
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that can include the formation of C–C and C–N bonds in an eco-friendly manner, as seen in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . This suggests that a similar approach could potentially be applied to the synthesis of 3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride), using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride) often features a planar phenyl moiety with various substituent groups that can influence the overall molecular conformation and properties, as seen in the structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid . The dihedral angles between these groups and the phenyl ring can affect the molecule's ability to form intermolecular interactions, such as hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride) can include acetylation and reactions with aldehydes to form new derivatives, as demonstrated by the synthesis of 4-[3,4-di-(4-nitrobenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives . These reactions can be catalyzed by various reagents, such as FeCl3 in the case of 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride) can be influenced by their functional groups and molecular structure. For instance, the antioxidant activities of some novel triazolone derivatives were evaluated, indicating that these compounds can exhibit significant biological activities . Additionally, the acidic properties of these compounds can be assessed through potentiometric titration in non-aqueous solvents, providing information on their pKa values .
Scientific Research Applications
Cosmetic Ingredients Synthesis
3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) has been utilized in eco-friendly methodologies for synthesizing aromatic esters, particularly in cosmetic ingredients. Notable improvements in synthesis techniques include solid-liquid solvent-free phase transfer catalysis and acidic catalysis in dry media, enhancing traditional procedures. These methods have been applied in creating UV sunscreen filters and antimicrobial agents, demonstrating the compound's versatility in cosmetic applications (Villa et al., 2005).
Analytical Method Development
The compound has contributed to the development of analytical methods like HPLC–MS/MS for the quantification of parabens in food. Its inclusion in the analysis process demonstrates its utility in improving food safety and quality control measures (Cao et al., 2013).
Environmental Analysis
Its properties have been leveraged in environmental analysis, particularly in the extraction and determination of parabens in water samples. This showcases its role in environmental monitoring and pollution assessment (Villar-Navarro et al., 2016).
Chemical Synthesis
The compound has been used in chemical synthesis, such as in the esterification of sodium 4-hydroxybenzoate. This application demonstrates its value in chemical manufacturing processes (Yang & Chu, 2014).
Drug Synthesis
Finally, it plays a role in the synthesis of pharmaceutical compounds, as seen in the production of dronedarone hydrochloride, a medication used for heart rhythm disorders. This highlights its significance in medicinal chemistry (Feilong, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statement associated with the compound is P261 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, mist, vapors, or spray .
properties
IUPAC Name |
3-(dibutylamino)propyl 4-hydroxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-18(21)16-8-10-17(20)11-9-16;/h8-11,20H,3-7,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFQDHOPIXEMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) | |
CAS RN |
1415565-00-2 | |
| Record name | Benzoic acid, 4-hydroxy-, 3-(dibutylamino)propyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415565-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)







![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)


![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)